molecular formula C11H20N2O2 B13559558 Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13559558
M. Wt: 212.29 g/mol
InChI Key: FQMOJTJPWHYUML-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-4-azaspiro[24]heptane-4-carboxylate is a chemical compound with the molecular formula C11H20N2O2 It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate typically involves several steps. One common method involves the Curtius rearrangement reaction, where an acyl azide is converted into an isocyanate, which then reacts with an alcohol to form a carbamate . Another method involves the Hofmann degradation reaction, where an amide is converted into an amine with one fewer carbon atom .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. The raw materials used are readily available, and the process is designed to be simple and cost-effective. The optical purity of the product is often greater than 99.0% ee, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile building block for synthesizing more complex molecules .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-4-8(12)11(13)5-6-11/h8H,4-7,12H2,1-3H3

InChI Key

FQMOJTJPWHYUML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)N

Origin of Product

United States

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